

spectroscopic data interpretation for 11-Deoxymogroside IIIE

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An In-depth Technical Guide on the Spectroscopic Data Interpretation for **11-Deoxymogroside IIIE**

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the spectroscopic data interpretation for **11-Deoxymogroside IIIE**, a cucurbitane-type triterpenoid glycoside isolated from Siraitia grosvenorii (monk fruit).[1][2][3] Due to its structural complexity and its presence as a minor constituent, the structural elucidation of **11-Deoxymogroside IIIE** presents unique challenges, including isomeric complexity and signal overlap in NMR spectra.[4] This document provides available spectroscopic data, detailed experimental protocols for its isolation and analysis, and logical workflows for its characterization.

It is important to note that while peer-reviewed, fully assigned spectroscopic data specifically for **11-Deoxymogroside IIIE** is not extensively published, this guide utilizes data from its close structural analogs, primarily Mogroside IIE, as a robust proxy for interpretation.[1][5][6] The primary structural difference is the absence of a hydroxyl group at the C-11 position in **11-Deoxymogroside IIIE**.[1][6]

Data Presentation

The quantitative data for **11-Deoxymogroside IIIE** and its analogs are summarized below.

Mass Spectrometry Data for 11-Deoxymogroside IIIE



High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and molecular weight of the compound.[4]

| Property | Value | Interpretation |
|-------------------------|---|--|
| Molecular Formula | C48H82O18[1][7] | Provides the elemental composition. |
| Molecular Weight | 947.15 g/mol [1][7] | Calculated from the molecular formula. |
| Ionization Mode | ESI- (Negative Ion Mode)[1][5] | Mogrosides readily form [M-H] ⁻ adducts.[5] |
| Observed m/z | 799.4738[5] | Corresponds to the [M-H] ⁻ ion. |
| Predicted Fragmentation | Sequential loss of glucose units (162 Da).[1] | Helps identify the number of sugar moieties.[4] |

¹H and ¹³C NMR Spectroscopic Data of Mogroside IIE (Proxy for 11-Deoxymogroside IIIE)

The following data for Mogroside IIE, a close structural analog, was recorded in CD₃OD at 500 MHz and serves as a reference for interpreting the spectrum of **11-Deoxymogroside IIIE**.[5]



| Position | ¹³ C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
|----------|--|-------------------------------|--------------|-----------|
| Aglycone | | | | |
| 1 | 39.9 | 1.45, 1.13 | m | _ |
| 2 | 28.1 | 1.80, 1.70 | m | |
| 3 | 88.9 | 3.21 | dd | 11.5, 4.5 |
| 4 | 39.4 | | | |
| 5 | 52.9 | 1.45 | m | _ |
| 6 | 22.1 | 2.42, 2.15 | m | _ |
| 7 | 34.8 | 3.85 | m | _ |
| 8 | 40.5 | 1.95 | m | _ |
| 9 | 51.9 | 2.50 | m | _ |
| 10 | 38.3 | 1.13 | m | _ |
| 11 | 23.9 | 1.70, 1.45 | m | _ |
| 12 | 70.9 | 3.52 | dd | 10.5, 4.5 |
| 13 | 49.9 | | | |
| 14 | 51.5 | _ | | |
| 15 | 31.9 | 1.70, 1.55 | m | |
| 16 | 28.9 | 2.15, 1.80 | m | _ |
| 17 | 46.9 | 1.80 | m | _ |
| 18 | 17.0 | 0.96 | S | _ |
| 19 | 19.9 | 0.85 | S | _ |
| 20 | 36.5 | 1.80 | m | _ |
| 21 | 29.9 | 1.30 | S | _ |
| 22 | 35.9 | 1.70, 1.55 | m | _ |



| 23 | 31.9 | 2.15, 1.95 | m | |
|---------------|-------|------------|---|--|
| 24 | 75.9 | 3.65 | m | |
| 25 | 73.8 | | | |
| 26 | 26.9 | 1.25 | S | |
| 27 | 26.5 | 1.24 | S | |
| 28 | 28.5 | 0.97 | S | |
| 29 | 25.5 | 0.97 | S | |
| 30 | 17.9 | 0.85 | S | |
| Glc I (C-3) | | | | |
| 1' | 104.5 | 4.55 | d | |
| Glc II (C-24) | | | | |
| 1" | 105.1 | 4.45 | d | |
| | | | | |

Predicted NMR Spectral Changes for 11-Deoxymogroside IIIE

The absence of the C-11 hydroxyl group in **11-Deoxymogroside IIIE** is expected to cause predictable shifts compared to its hydroxylated analogs like Mogroside IIIE.[6]



| Nucleus | Predicted Change for 11- Deoxymogroside IIIE | Rationale |
|---------------------|---|--|
| ¹³ C-NMR | | |
| C-11 | Significant upfield shift (from ~60-70 ppm to ~20-40 ppm). [6] | Change from a hydroxyl- bearing carbon to a methylene carbon.[6] |
| C-9, C-10, C-12 | Minor shifts.[6] | Influence of the deoxygenation at the adjacent C-11 position. [6] |
| ¹ H-NMR | | |
| H-11 | Shift from downfield (~4.0-4.5 ppm) to a more upfield region (~1.5-2.5 ppm).[6] | Proton is no longer on a carbon bearing a hydroxyl group.[6] |

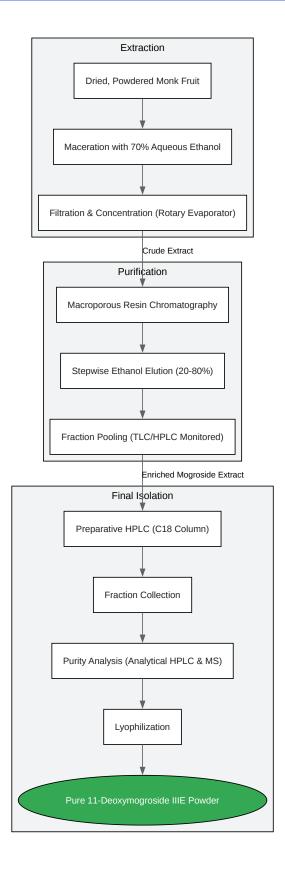
Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and spectroscopic analysis of **11-Deoxymogroside IIIE**.

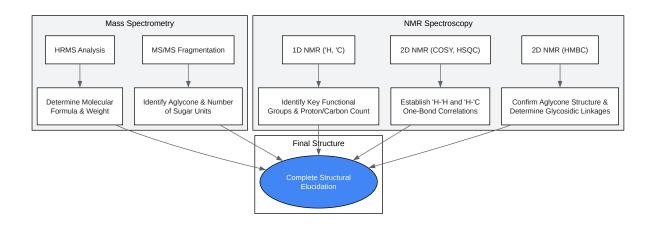
Isolation and Purification Workflow

The isolation of **11-Deoxymogroside IIIE** from Siraitia grosvenorii is a multi-step process designed to separate it from other mogrosides and plant constituents.[2]









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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]



- 7. 11-Deoxymogroside IIIE | Benchchem [benchchem.com]
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